molecular formula C15H15NO2 B14462358 Benzeneethanamine, N-(benzoyloxy)- CAS No. 69424-54-0

Benzeneethanamine, N-(benzoyloxy)-

Cat. No.: B14462358
CAS No.: 69424-54-0
M. Wt: 241.28 g/mol
InChI Key: UBCZZMKFEONLRY-UHFFFAOYSA-N
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Description

Benzeneethanamine, N-(benzoyloxy)-, also known as O-benzoyl-N-phenethylhydroxylamine, is an organic compound with the molecular formula C15H15NO2. It is a derivative of phenethylamine, where the amino group is substituted with a benzoyloxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzeneethanamine, N-(benzoyloxy)- can be synthesized through the oxidation of phenethylamine using benzoyl peroxide. The reaction typically involves mixing phenethylamine with benzoyl peroxide in the presence of a base such as cesium carbonate (Cs2CO3) and a significant amount of water to achieve high selectivity and yield . The reaction conditions are mild and do not require an inert atmosphere, making the process relatively straightforward.

Industrial Production Methods

While specific industrial production methods for Benzeneethanamine, N-(benzoyloxy)- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle large quantities of benzoyl peroxide and other reagents.

Chemical Reactions Analysis

Types of Reactions

Benzeneethanamine, N-(benzoyloxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form N-oxides or other oxidized derivatives.

    Reduction: It can be reduced back to phenethylamine or other reduced forms.

    Substitution: The benzoyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Benzoyl peroxide is commonly used as the oxidizing agent.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Various nucleophiles can be used to substitute the benzoyloxy group, depending on the desired product.

Major Products Formed

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Phenethylamine and other reduced forms.

    Substitution: Compounds with different functional groups replacing the benzoyloxy group.

Scientific Research Applications

Benzeneethanamine, N-(benzoyloxy)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzeneethanamine, N-(benzoyloxy)- involves its interaction with molecular targets such as enzymes and receptors. The benzoyloxy group can be hydrolyzed to release phenethylamine, which then exerts its effects by interacting with neurotransmitter receptors and modulating their activity. This interaction can lead to various physiological responses, depending on the specific receptors and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    Phenethylamine: The parent compound, which lacks the benzoyloxy group.

    N-Benzoylphenethylamine: A similar compound with a benzoyl group directly attached to the nitrogen atom.

    N-Phenethylhydroxylamine: A compound with a hydroxylamine group instead of the benzoyloxy group.

Uniqueness

Benzeneethanamine, N-(benzoyloxy)- is unique due to the presence of the benzoyloxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Properties

CAS No.

69424-54-0

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

(2-phenylethylamino) benzoate

InChI

InChI=1S/C15H15NO2/c17-15(14-9-5-2-6-10-14)18-16-12-11-13-7-3-1-4-8-13/h1-10,16H,11-12H2

InChI Key

UBCZZMKFEONLRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNOC(=O)C2=CC=CC=C2

Origin of Product

United States

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